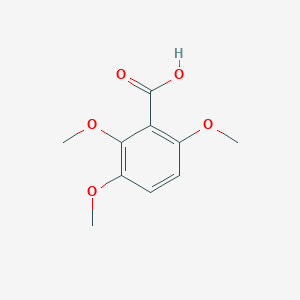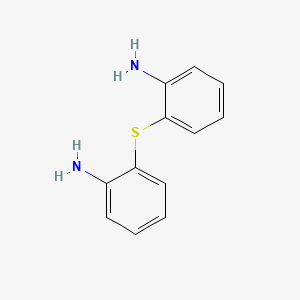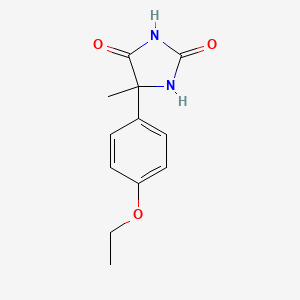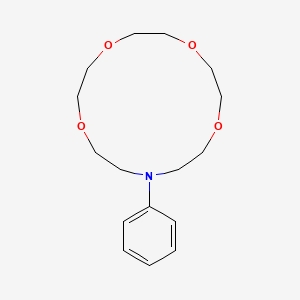![molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0](/img/structure/B1348272.png)
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is a specialty product used for proteomics research1. Its molecular formula is C11H17N3O2S1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, it’s worth noting that various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods23.Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazole ring, which is a stable structure and difficult to cleave2. The 1,2,4-triazole ring can act as isosteres of amide, ester, and carboxylic acid2.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. However, triazole derivatives are known to have diverse biological activities, which could be attributed to their ability to undergo various chemical reactions23.Physical And Chemical Properties Analysis
The molecular weight of “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is 255.341. Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Application in Cancer Research
- Scientific Field : Oncology
- Summary of Application : This compound has been used in the synthesis of hybrid molecules for cancer research .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
Application in Antibacterial Research
- Scientific Field : Microbiology
- Summary of Application : 1,2,4-Triazoles, which include “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid”, have been studied for their antibacterial properties .
- Results or Outcomes : The study found that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions of research on this compound are not explicitly mentioned in the search results. However, given the diverse biological activities of 1,2,4-triazole derivatives, further research could focus on exploring its potential applications in various fields such as medicine and proteomics23.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIXPXOCQCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349521 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid | |
CAS RN |
462066-86-0 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)






![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)



